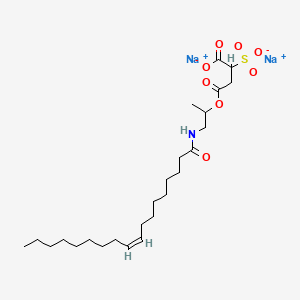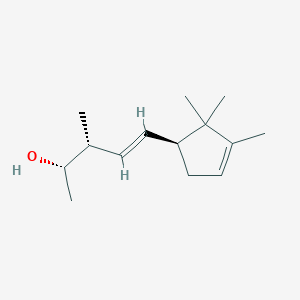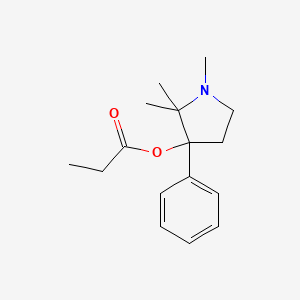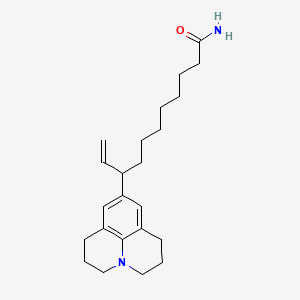
9-(2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-10-undecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(10-Undecenamido)julolidine is a compound that belongs to the class of julolidine derivatives. Julolidine is a nitrogen-containing heterocyclic compound known for its unique fluorescent properties. The incorporation of an undecenamido group at the 9th position of the julolidine ring enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(10-Undecenamido)julolidine typically involves the reaction of julolidine with 10-undecenoic acid or its derivatives. One common method is the amidation reaction, where julolidine is reacted with 10-undecenoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield 9-(10-Undecenamido)julolidine .
Industrial Production Methods
Industrial production of 9-(10-Undecenamido)julolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
9-(10-Undecenamido)julolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amido group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
9-(10-Undecenamido)julolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in bioimaging to study cellular processes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and materials with unique optical properties
Mecanismo De Acción
The mechanism of action of 9-(10-Undecenamido)julolidine is primarily based on its fluorescent properties. The compound can interact with various molecular targets, leading to changes in its fluorescence intensity. These interactions can be used to monitor changes in the local environment, such as pH, viscosity, and the presence of specific ions or molecules. The molecular pathways involved include intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) .
Comparación Con Compuestos Similares
Similar Compounds
9-(Dicyano-vinyl)julolidine: Known for its use in studying protein aggregation and conformational changes.
Julolidine-based molecular rotors: Used in sensing and diagnosis applications.
Uniqueness
9-(10-Undecenamido)julolidine is unique due to the presence of the undecenamido group, which enhances its solubility and reactivity compared to other julolidine derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials .
Propiedades
Número CAS |
102613-12-7 |
|---|---|
Fórmula molecular |
C23H34N2O |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
9-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)undec-10-enamide |
InChI |
InChI=1S/C23H34N2O/c1-2-18(10-6-4-3-5-7-13-22(24)26)21-16-19-11-8-14-25-15-9-12-20(17-21)23(19)25/h2,16-18H,1,3-15H2,(H2,24,26) |
Clave InChI |
IVQAMXQLTLXQBJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCCCCCCC(=O)N)C1=CC2=C3C(=C1)CCCN3CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


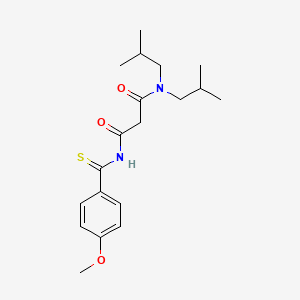
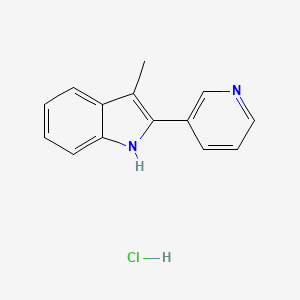
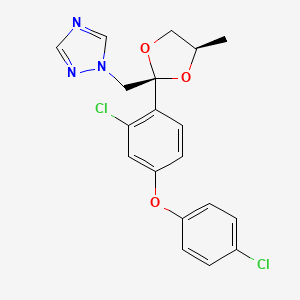
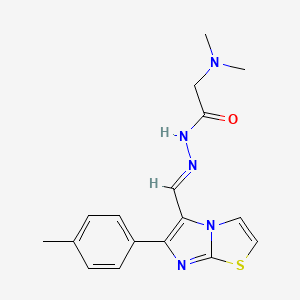
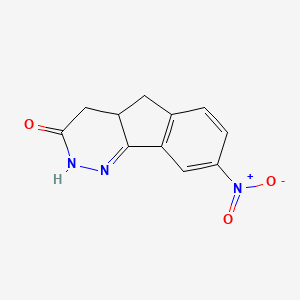
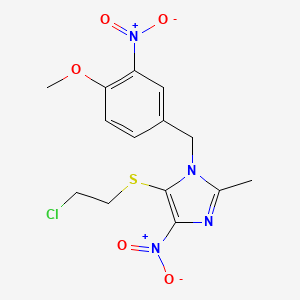
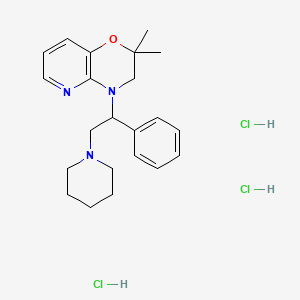
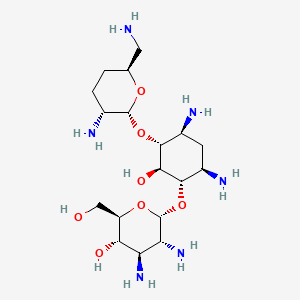
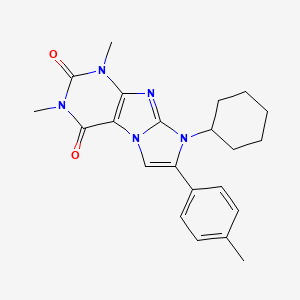
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)

